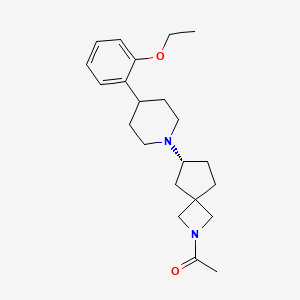
M1/M4 muscarinic agonist 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
M1/M4 muscarinic agonist 2 is a compound that selectively activates the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in the central nervous system, particularly in cognitive processes and modulation of neurotransmitter release. The compound has shown promise in the treatment of neurological disorders such as Alzheimer’s disease and schizophrenia .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of M1/M4 muscarinic agonist 2 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to enhance the selectivity and potency of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: Optimizing these parameters to enhance reaction rates and selectivity.
Catalysts and solvents: Selecting appropriate catalysts and solvents to improve efficiency and reduce environmental impact.
Purification techniques: Implementing large-scale purification methods such as continuous chromatography and crystallization.
化学反应分析
Types of Reactions
M1/M4 muscarinic agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s activity.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
科学研究应用
M1/M4 muscarinic agonist 2 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the structure-activity relationships of muscarinic receptors and to develop new therapeutic agents.
Biology: It is employed in research on neurotransmitter systems and their role in cognitive functions and neurological disorders.
Medicine: The compound is being investigated for its potential to treat conditions such as Alzheimer’s disease, schizophrenia, and other cognitive impairments.
Industry: This compound is used in the development of new drugs and in the study of receptor pharmacology
作用机制
M1/M4 muscarinic agonist 2 exerts its effects by selectively binding to and activating the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are coupled to G proteins, which mediate various intracellular signaling pathways. Activation of M1 receptors primarily involves the phosphoinositide pathway, leading to increased intracellular calcium levels. M4 receptor activation, on the other hand, inhibits adenylyl cyclase, reducing cyclic adenosine monophosphate levels. These pathways modulate neurotransmitter release and neuronal excitability, contributing to the compound’s therapeutic effects .
相似化合物的比较
M1/M4 muscarinic agonist 2 is unique in its selectivity for the M1 and M4 receptor subtypes. Similar compounds include:
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors, used in research on cognitive disorders.
Arecoline: A natural muscarinic agonist derived from betel nut, with activity at multiple muscarinic receptor subtypes.
Pilocarpine: A non-selective muscarinic agonist used in the treatment of glaucoma and dry mouth.
Compared to these compounds, this compound offers improved selectivity and potency, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C22H32N2O2 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
1-[(6R)-6-[4-(2-ethoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]ethanone |
InChI |
InChI=1S/C22H32N2O2/c1-3-26-21-7-5-4-6-20(21)18-9-12-23(13-10-18)19-8-11-22(14-19)15-24(16-22)17(2)25/h4-7,18-19H,3,8-16H2,1-2H3/t19-/m1/s1 |
InChI 键 |
OXGXBTFDNVXKPX-LJQANCHMSA-N |
手性 SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C |
规范 SMILES |
CCOC1=CC=CC=C1C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(4-Methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1]benzoxepino[5,4-c]pyridine](/img/structure/B15136520.png)

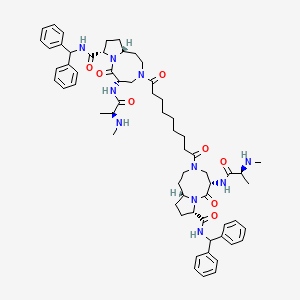
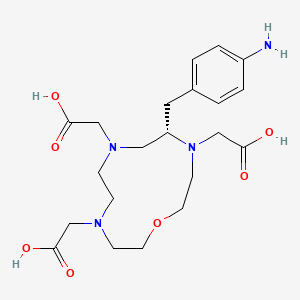
![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)
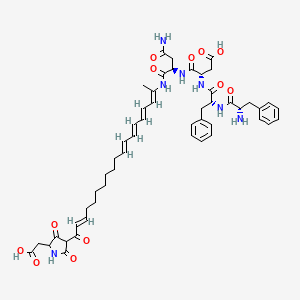
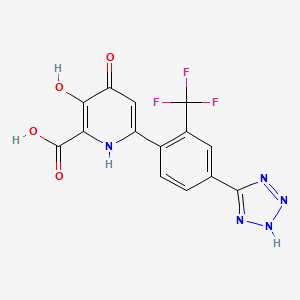

![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)

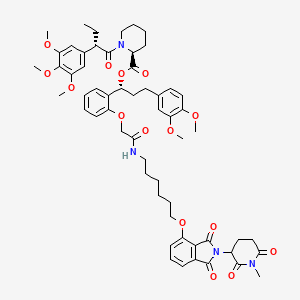
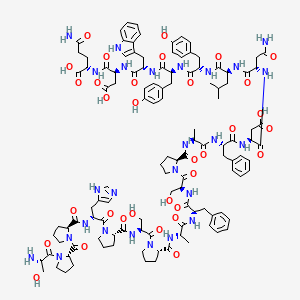
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
